![molecular formula C17H23N3O3S B268794 3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide](/img/structure/B268794.png)
3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide is a chemical compound that has been synthesized for scientific research purposes. It is also known as BAY 73-6691 and is a selective inhibitor of soluble guanylate cyclase (sGC).
Wirkmechanismus
3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide is a selective inhibitor of sGC. It binds to the heme group of sGC and prevents the conversion of guanosine triphosphate (GTP) to cGMP. This inhibition of sGC leads to a decrease in cGMP levels, which can affect various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide are mainly related to its inhibition of the sGC signaling pathway. By decreasing cGMP levels, this compound can affect smooth muscle relaxation, platelet aggregation, and neurotransmission. It has also been shown to have anti-inflammatory effects and can reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide in lab experiments is its selectivity for sGC. This allows researchers to specifically target the cGMP signaling pathway and study its effects. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide in scientific research. One potential application is in the study of cardiovascular diseases, as the sGC signaling pathway plays a crucial role in regulating blood pressure and vascular tone. Another potential direction is in the development of new drugs for the treatment of inflammatory diseases, as this compound has been shown to have anti-inflammatory effects. Additionally, further research could be done to improve the solubility of this compound in water, which would make it easier to work with in lab experiments.
In conclusion, 3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide is a selective inhibitor of sGC that has been synthesized for scientific research purposes. It has various applications in the study of the cGMP signaling pathway and can affect physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmission. While there are limitations to its use in lab experiments, there are also several future directions for its application in scientific research.
Synthesemethoden
The synthesis of 3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide involves several steps. The first step is the protection of the amine group of 3-methylbutan-1-amine with tert-butyloxycarbonyl (BOC). The second step is the reaction of BOC-protected 3-methylbutan-1-amine with 4-(morpholin-4-ylcarbonyl)phenyl isothiocyanate to form BOC-protected 3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide. The final step involves the removal of the BOC group to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide has been used in various scientific research studies. One of the main applications of this compound is in the study of the sGC signaling pathway. sGC is an enzyme that produces cyclic guanosine monophosphate (cGMP), which plays a crucial role in various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmission. By inhibiting sGC, 3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide can modulate the cGMP signaling pathway and affect these physiological processes.
Eigenschaften
Produktname |
3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}butanamide |
|---|---|
Molekularformel |
C17H23N3O3S |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
3-methyl-N-[[4-(morpholine-4-carbonyl)phenyl]carbamothioyl]butanamide |
InChI |
InChI=1S/C17H23N3O3S/c1-12(2)11-15(21)19-17(24)18-14-5-3-13(4-6-14)16(22)20-7-9-23-10-8-20/h3-6,12H,7-11H2,1-2H3,(H2,18,19,21,24) |
InChI-Schlüssel |
ZFXGLYOGAGCUMS-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCOCC2 |
Kanonische SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



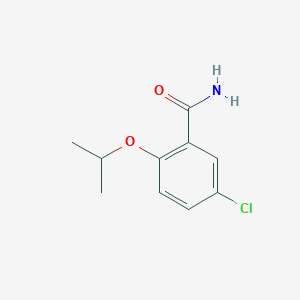
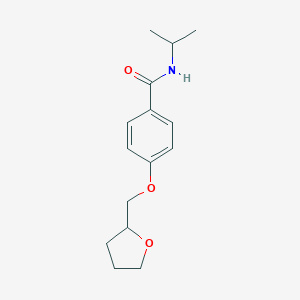
![4-(tetrahydro-2-furanylmethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B268718.png)
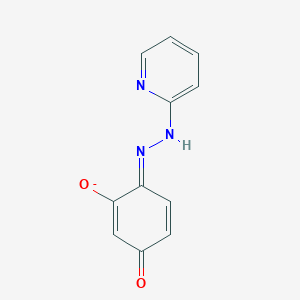
![3-{[(4-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B268722.png)
![Methyl 4-[(allylamino)carbonyl]benzoate](/img/structure/B268724.png)
![1-(4-Chlorophenyl)-3-[4-(2-methoxyethoxy)phenyl]urea](/img/structure/B268726.png)
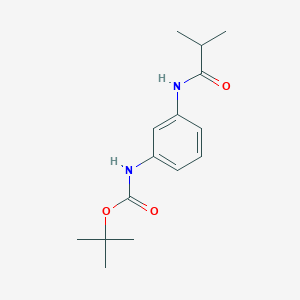
![Methyl 4-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B268728.png)
![N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B268729.png)
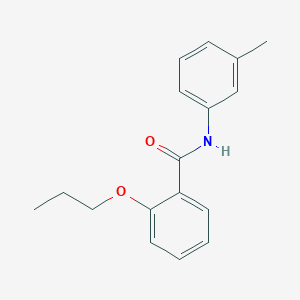
![N-{3-[(propylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268733.png)
![3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B268735.png)
![N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268736.png)